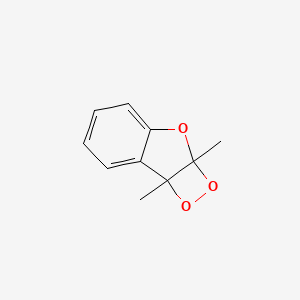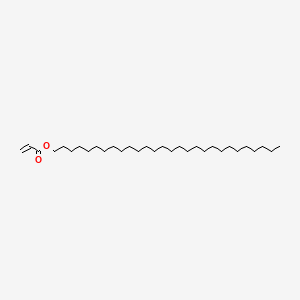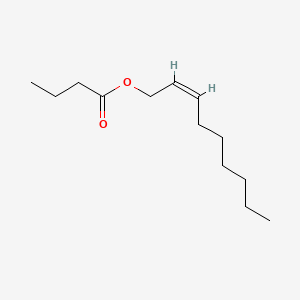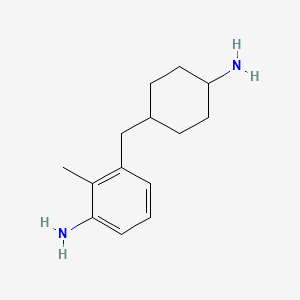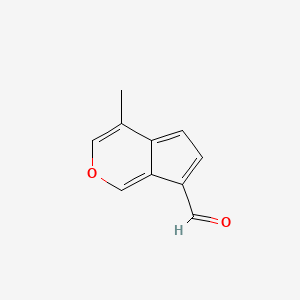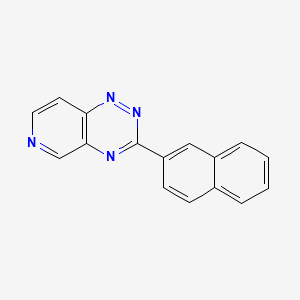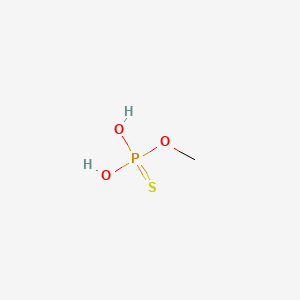
5,6,7,8,8-Pentamethylnon-5-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8,8-Pentamethylnon-5-en-4-one is an organic compound with the molecular formula C14H26O It is characterized by its unique structure, which includes multiple methyl groups and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,8-Pentamethylnon-5-en-4-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the alkylation of a suitable ketone precursor with a methylating agent, followed by a series of reactions to introduce the double bond and additional methyl groups. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption. The use of advanced purification techniques, such as distillation and chromatography, is also common to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8,8-Pentamethylnon-5-en-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Applications De Recherche Scientifique
5,6,7,8,8-Pentamethylnon-5-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various purposes.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Researchers are exploring its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 5,6,7,8,8-Pentamethylnon-5-en-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetramethylnon-5-en-4-one: Similar structure but with one less methyl group.
5,6,7,8,8-Pentamethyl-5-nonen-4-ol: Similar structure but with an alcohol group instead of a ketone.
5,6,7,8,8-Pentamethyl-5-nonen-4-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
5,6,7,8,8-Pentamethylnon-5-en-4-one is unique due to its specific arrangement of methyl groups and the presence of a double bond. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and stability.
Propriétés
Numéro CAS |
81786-81-4 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
(E)-5,6,7,8,8-pentamethylnon-5-en-4-one |
InChI |
InChI=1S/C14H26O/c1-8-9-13(15)11(3)10(2)12(4)14(5,6)7/h12H,8-9H2,1-7H3/b11-10+ |
Clé InChI |
NVESPKGSUJHQDO-ZHACJKMWSA-N |
SMILES isomérique |
CCCC(=O)/C(=C(\C)/C(C)C(C)(C)C)/C |
SMILES canonique |
CCCC(=O)C(=C(C)C(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


